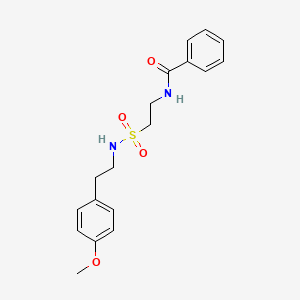

N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide

Description

N-(2-(N-(4-Methoxyphenethyl)sulfamoyl)ethyl)benzamide is a sulfamoylbenzamide derivative characterized by a benzamide core linked to a sulfamoyl ethyl chain. The sulfamoyl nitrogen is substituted with a 4-methoxyphenethyl group, introducing both aromatic and ether functionalities.

Properties

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)ethylsulfamoyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-24-17-9-7-15(8-10-17)11-12-20-25(22,23)14-13-19-18(21)16-5-3-2-4-6-16/h2-10,20H,11-14H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUFZPGKRCTEJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNS(=O)(=O)CCNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methoxyphenethylamine, which is then reacted with sulfonyl chloride to form the corresponding sulfonamide. This intermediate is further reacted with 2-bromoethylbenzamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The benzamide moiety can be reduced to form amine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Enzyme Inhibition

N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide has been studied for its inhibitory effects on human nucleotide triphosphate diphosphohydrolases (h-NTPDases). These enzymes play a crucial role in purinergic signaling, which is involved in various physiological processes. Research indicates that sulfamoyl-benzamide derivatives can selectively inhibit h-NTPDases, with some compounds demonstrating sub-micromolar IC50 values. For instance, one study identified a related compound with an IC50 of 2.88 ± 0.13 μM against h-NTPDase1 .

Anti-Cancer Properties

The compound has also shown promise as an anti-cancer agent. Sulfamoyl-benzamide derivatives have been tested against various cancer cell lines, revealing selective toxicity towards certain types of cancer cells. For example, a derivative was found to induce cell cycle arrest in breast cancer cells by inhibiting tubulin polymerization, suggesting potential for further development as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the sulfamoyl group appears to enhance the compound's ability to interact with target enzymes effectively. Studies have shown that modifications to the benzamide scaffold can significantly influence the potency and selectivity of the compound against specific h-NTPDases .

| Compound | Target Enzyme | IC50 (μM) | Remarks |

|---|---|---|---|

| Compound 3i | h-NTPDase1 | 2.88 ± 0.13 | Most potent inhibitor found |

| Compound 3f | h-NTPDase2 | Sub-micromolar | Effective against multiple isoforms |

| Compound IV | MCF-7 Cell Line | - | Induces cell cycle arrest |

Synthesis and Derivative Development

The synthesis of this compound involves established organic chemistry techniques, including condensation reactions between appropriate amines and sulfonamides. The ability to modify the benzamide structure allows for the exploration of various derivatives with enhanced or altered pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the efficacy of sulfamoyl-benzamide derivatives in preclinical models:

- Inhibition of h-NTPDases : A study demonstrated that sulfamoyl-benzamide derivatives could inhibit h-NTPDases selectively, suggesting their potential use in treating conditions associated with dysregulated purinergic signaling .

- Anti-Cancer Activity : Another investigation revealed that certain sulfamoyl-benzamide compounds exhibited significant cytotoxicity against breast cancer cell lines, indicating their potential as anti-cancer agents .

Mechanism of Action

The mechanism of action of N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes and pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

*Calculated based on molecular formula.

Key Observations :

- Electron-Donating Effects: The methoxy group in the target compound and THHEB’s hydroxyl groups differ in electronic effects. Methoxy groups are electron-donating via resonance, whereas hydroxyl groups can act as hydrogen bond donors, influencing antioxidant or receptor-binding properties.

- Heterocyclic Modifications : LMM5 incorporates an oxadiazole ring, which may improve metabolic stability compared to the target’s linear sulfamoyl chain.

Relevance to Target Compound :

- Receptor Targeting : The target’s phenethyl group resembles the piperidinyl ethyl chain in sigma receptor ligands (e.g., [125I]PIMBA) . Substituting methoxy for iodine could modulate receptor selectivity.

- Enzyme Inhibition : Bulky substituents (e.g., 4-methoxyphenethyl) may enhance enzyme binding, as seen in AChE inhibitors .

- Antioxidant Potential: If the target’s methoxy group is metabolized to a hydroxyl group, it could mimic THHEB’s antioxidant activity .

Biological Activity

N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article delves into its mechanisms of action, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core linked to a sulfamoyl group and a methoxyphenethyl moiety , which contributes to its unique pharmacological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition alters cellular processes, contributing to its therapeutic effects. Notably, it has been identified as a selective inhibitor for human NTPDases, which are enzymes involved in nucleotide metabolism .

Enzyme Inhibition Studies

Recent studies have demonstrated that derivatives of sulfamoyl-benzamide exhibit significant inhibitory effects on various human NTPDases. For instance, one potent derivative showed an IC50 value of 2.88 ± 0.13 μM against h-NTPDase1, indicating strong inhibitory potential . The following table summarizes the IC50 values for different derivatives:

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| 3i | h-NTPDase1 | 2.88 ± 0.13 |

| 3f | h-NTPDase2 | Sub-micromolar |

| 3j | h-NTPDase3 | 0.72 ± 0.11 |

| 2d | h-NTPDase8 | 0.28 ± 0.07 |

These findings suggest that modifications to the sulfamoyl-benzamide structure can enhance selectivity and potency against specific targets.

Anticancer Activity

In addition to enzyme inhibition, this compound has shown promise in anticancer applications. In vitro studies indicated that certain sulfamoyl-benzamide derivatives effectively inhibited the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells . The following table presents the inhibition percentages observed in these studies:

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| IV | MCF-7 | 91.54 ± 3.25 |

| IV | MDA-MB-231 | 73.77 ± 3.42 |

| NGT 02 | HCT-116 | 63.98 ± 3.15 |

| A1 | SW480 | 40.34 ± 1.12 |

These results highlight the potential of this compound in developing new therapeutic agents for cancer treatment.

Case Studies

Several studies have explored the biological activities of sulfamoyl-benzamide derivatives:

- Cell Cycle Arrest : One study demonstrated that a specific derivative led to cell cycle arrest by inhibiting tubulin polymerization, suggesting a mechanism for its anticancer activity .

- Selectivity in Cancer Treatment : Another investigation revealed that compounds containing the methoxy group exhibited selective toxicity towards non-small-cell lung cancer (NSCLC) lines due to differential expression of metabolic enzymes .

Q & A

Q. What are the optimized synthetic routes for N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide, and how are intermediates characterized?

- Methodological Answer : Multi-step synthesis typically involves:

- Step 1 : Sulfamoylation of 4-methoxyphenethylamine using sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base) to form the sulfamoyl intermediate.

- Step 2 : Coupling with benzamide derivatives via carbodiimide-mediated amidation (e.g., DCC/DMAP) .

- Characterization : Intermediates are validated via (e.g., δ 7.2–8.1 ppm for aromatic protons) and (e.g., 165–170 ppm for carbonyl carbons). Purity is confirmed by HPLC (>95%) and MS (e.g., molecular ion peak at m/z 420–440) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- FT-IR : Confirms sulfonamide (S=O stretching at 1150–1350 cm) and benzamide (C=O at ~1650 cm) functionalities .

- NMR : resolves methoxy groups (δ ~3.8 ppm) and sulfamoyl ethyl protons (δ 3.1–3.5 ppm). identifies quaternary carbons in the benzamide core .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHNOS) with <2 ppm error .

Q. How is the compound's solubility and stability assessed for in vitro studies?

- Methodological Answer :

- Solubility : Tested in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy (λ = 260–280 nm). Critical for dose-response assays .

- Stability : Evaluated via LC-MS over 24–72 hours under physiological conditions (37°C, pH 7.4). Degradation products (e.g., hydrolysis of sulfamoyl group) are monitored .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data between enzyme inhibition and cell-based assays?

- Methodological Answer :

- Enzyme Assays : Use purified targets (e.g., kinases or proteases) with fluorogenic substrates (e.g., IC values measured via fluorescence quenching).

- Cell-Based Assays : Address discrepancies by testing membrane permeability (e.g., PAMPA assay) and efflux pump activity (e.g., Caco-2 model). Contradictions may arise from poor cellular uptake despite high in vitro potency .

Q. How are structure-activity relationship (SAR) studies designed to optimize sulfamoyl-benzamide derivatives?

- Methodological Answer :

- Core Modifications : Vary substituents on the benzamide (e.g., electron-withdrawing groups at para-position) and sulfamoyl ethyl chain (e.g., alkyl vs. aryl groups).

- Data Analysis : Correlate logP (from HPLC retention times) with cytotoxicity (e.g., CC in HEK293 cells). QSAR models predict bioavailability and target engagement .

Q. What analytical methods identify metabolic byproducts in pharmacokinetic studies?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major Phase I metabolites (e.g., O-demethylation of methoxyphenyl) are quantified .

- Isotope Labeling : Use -labeled benzamide to track excretion pathways in rodent models .

Data Contradiction Analysis

Q. Why do melting points vary across synthesized batches despite identical protocols?

- Methodological Answer :

- Crystallization Conditions : Polymorphism arises from solvent polarity (e.g., EtOAc vs. hexane) and cooling rates. DSC/TGA identifies metastable vs. stable forms .

- Impurity Profile : Trace solvents (e.g., residual DMF) lower melting points. PXRD confirms crystalline consistency .

Experimental Design Considerations

Q. How is the compound's selectivity profile validated against off-target receptors?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.